3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione
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Description
3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione, also known as D-Cycloserine, is a synthetic antibiotic that has been used in the treatment of tuberculosis, leprosy, and urinary tract infections. In recent years, there has been increasing interest in the potential therapeutic applications of D-Cycloserine in the field of neuroscience.
Scientific Research Applications
Synthesis and Chemical Reactivity
Preparation of 1,2-Benzothiazines
Research by Wen, Tiwari, and Bolm (2017) details a method for preparing 4-unsubstituted 1,2-benzothiazines using Rh(III)-catalyzed domino allylation/oxidative cyclization from sulfoximines and allyl methyl carbonate. This process tolerates a range of functional groups on sulfoximine and explores chemical modifications of the products. This might be relevant to the synthesis of benzothiazine derivatives including the mentioned compound (Jian Wen, Deo Prakash Tiwari, & C. Bolm, 2017).
Synthesis of 4H-1,4-Benzothiazines
Miyano, Abe, Sumoto, and Teramoto (1976) describe a synthesis process for 4H-1,4-benzothiazines involving the condensation of o-aminobenzenethiol with various ketones in dimethyl sulphoxide. This process suggests an oxidative cyclisation mechanism and might provide insights into the synthesis pathways of similar benzothiazine compounds (S. Miyano, N. Abe, K. Sumoto, & K. Teramoto, 1976).
Biological Evaluation and Applications
Antimicrobial and Anti-inflammatory Agents
Kendre, Landge, and Bhusare (2015) synthesized a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives for evaluation as antimicrobial and anti-inflammatory agents. Their study highlights the potential of benzothiazine derivatives in medicinal chemistry (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
Copper(II) Complexes Synthesis
Tesema, Pham, and Franz (2006) explored the synthesis of copper(II) complexes using cysteinyldopa and benzothiazine model ligands. Their research provides insights into the chemical behavior of benzothiazines in complex formation, potentially applicable to the synthesis of similar compounds for various applications (Y. Tesema, David M. Pham, & K. Franz, 2006).
Miscellaneous Applications
Preparation of Congested Thiophenes
Nakayama, Hasemi, Yoshimura, Sugihara, and Nakamura (1998) discussed the preparation of highly congested thiophenes and their conversion to benzene derivatives. This research might offer insights into the synthetic versatility of compounds related to benzothiazines (J. Nakayama, R. Hasemi, K. Yoshimura, Y. Sugihara, & Shoji Nakamura, 1998).
Anti-HIV Integrase Evaluation
Xu, Zeng, Jiao, Hu, and Zhong (2009) designed and synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives with benzothiazole substituents for HIV integrase inhibitory activity evaluation. This underscores the potential pharmacological applications of benzothiazines (Yi-sheng Xu, Chengchu Zeng, Zi-Guo Jiao, Liming Hu, & Ru-gang Zhong, 2009).
properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S2/c1-19(2,3)15-10-8-14(9-11-15)12-23-18-13-24(21,22)17-7-5-4-6-16(17)20-18/h4-11,13,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIDTSVBINEJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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